Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a carboxylate ester group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho or para to the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: This compound shares the 1,3-dioxolane ring but differs in the functional groups attached to the ring.
4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene: Similar in having a 1,3-dioxolane ring, but with different substituents on the benzene ring.
Vanillin propylene glycol acetal: Contains a 1,3-dioxolane ring and is used in flavor and fragrance industries.
Uniqueness
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core combined with a 1,3-dioxolane ring and a carboxylate ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H16O4 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)14-6-2-12(3-7-14)13-4-8-15(9-5-13)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
AMSJGMVWWKYVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
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